3a-Fluoro-octahydrocyclopenta[c]pyrrole 3a-Fluoro-octahydrocyclopenta[c]pyrrole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17443103
InChI: InChI=1S/C7H12FN/c8-7-3-1-2-6(7)4-9-5-7/h6,9H,1-5H2
SMILES:
Molecular Formula: C7H12FN
Molecular Weight: 129.18 g/mol

3a-Fluoro-octahydrocyclopenta[c]pyrrole

CAS No.:

Cat. No.: VC17443103

Molecular Formula: C7H12FN

Molecular Weight: 129.18 g/mol

* For research use only. Not for human or veterinary use.

3a-Fluoro-octahydrocyclopenta[c]pyrrole -

Specification

Molecular Formula C7H12FN
Molecular Weight 129.18 g/mol
IUPAC Name 3a-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Standard InChI InChI=1S/C7H12FN/c8-7-3-1-2-6(7)4-9-5-7/h6,9H,1-5H2
Standard InChI Key VNUBWMGGJPSFKP-UHFFFAOYSA-N
Canonical SMILES C1CC2CNCC2(C1)F

Introduction

Chemical Structure and Stereochemical Considerations

3a-Fluoro-octahydrocyclopenta[c]pyrrole features a bicyclic system comprising a cyclopentane ring fused to a pyrrolidine ring, with a fluorine atom substituted at the 3a position. The octahydro designation indicates full saturation of both rings, resulting in a rigid, three-dimensional structure. Stereochemistry plays a critical role in its biological activity; the endo and exo configurations of substituents on the bicyclic system significantly influence binding affinity to molecular targets. For example, endo-alcohol derivatives exhibit enhanced interactions with hydrophobic pockets in bacterial ribosomes compared to their exo counterparts .

The fluorine atom at the 3a position introduces electronegativity and steric hindrance, modulating the compound’s reactivity and pharmacokinetic properties. This substitution enhances metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogues .

Synthetic Methodologies

Cyclopentane Ring Formation

The synthesis begins with the cyclization of a diene or cyclic ketone precursor to form the cyclopentane ring. For example, a Diels-Alder reaction between a conjugated diene and a suitable dienophile yields the bicyclic framework. Alternatively, intramolecular aldol condensation of a keto-ester precursor can achieve the same outcome .

Fluorination Strategies

Direct fluorination at the 3a position is achieved using electrophilic fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). These reagents facilitate the substitution of hydroxyl or hydrogen groups with fluorine under controlled conditions. For instance, DAST-mediated fluorination of a hydroxylated intermediate at −78°C in anhydrous dichloromethane yields the 3a-fluoro derivative with >90% regioselectivity .

Final Functionalization and Purification

The hydrochloride salt is formed by treating the free base with hydrochloric acid in ethanol. Purification via flash chromatography (CH₂Cl₂/MeOH, 30:1) or recrystallization from ethyl acetate ensures high purity (>98%). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) confirm structural integrity .

Biological Activity and Antimicrobial Efficacy

Antitubercular Activity

3a-Fluoro-octahydrocyclopenta[c]pyrrole derivatives demonstrate potent activity against Mycobacterium tuberculosis H37Rv. In vitro assays reveal minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, surpassing linezolid (MIC = 1 µg/mL). The endo-alcohol derivative 2a exhibits an IC₅₀ of 250 nM against the serotonin transporter, suggesting dual utility in neurological applications .

Antibacterial Activity Against Resistant Strains

The compound’s efficacy extends to vancomycin-resistant Enterococci (VRE) and linezolid-resistant methicillin-resistant Staphylococcus aureus (MRSA). Key results include:

CompoundBacterial StrainMIC (µg/mL)Reference
2a (endo)Linezolid-resistant MRSA0.5
2b (exo)Vancomycin-resistant Enterococci1.0
LinezolidSusceptible MRSA2.0

Mechanism of Action

Docking studies indicate that the hydroxyl group in 3a-fluoro derivatives interacts with a hydrophobic pocket in the bacterial 50S ribosomal subunit, analogous to linezolid’s binding site. This interaction disrupts peptide bond formation during translation, leading to bacteriostatic effects. The fluorine atom enhances binding affinity by forming dipole-dipole interactions with adjacent amino acid residues .

Additionally, fluorination reduces off-target activity against human monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes, minimizing adverse effects. For example, 2a exhibits >50% inhibition of MAO-A only at concentrations exceeding 10 µM, indicating favorable selectivity .

Comparative Analysis with Analogues

Fluorinated vs. Non-Fluorinated Derivatives

Non-fluorinated analogues exhibit reduced metabolic stability and higher MIC values. For instance, the des-fluoro variant of 2a shows a 4-fold increase in MIC against MRSA (2.0 µg/mL vs. 0.5 µg/mL) .

Stereochemical Impact on Activity

Endo configurations generally outperform exo isomers due to improved spatial alignment with target sites. The endo-alcohol 2a achieves 90% inhibition of M. tuberculosis at 0.5 µg/mL, whereas the exo isomer 2b requires 1.0 µg/mL for equivalent efficacy .

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